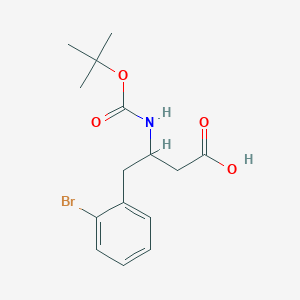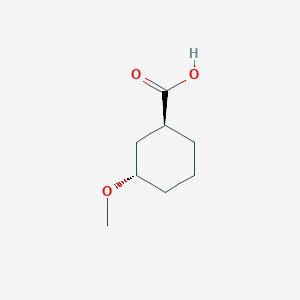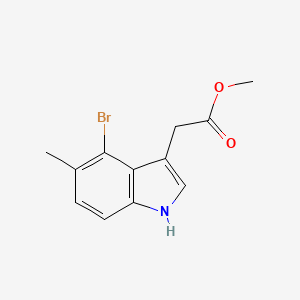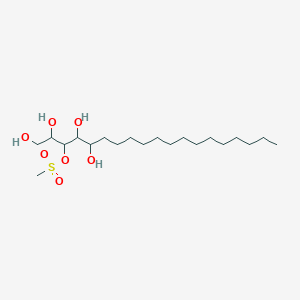
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate is a chemical compound with the molecular formula C20H42O7S It is a derivative of nonadecanol, featuring multiple hydroxyl groups and a methanesulfonate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with nonadecanol, a long-chain fatty alcohol.
Hydroxylation: Nonadecanol undergoes hydroxylation to introduce hydroxyl groups at the 1, 2, 4, and 5 positions. This can be achieved using reagents such as osmium tetroxide (OsO4) and hydrogen peroxide (H2O2) under controlled conditions.
Methanesulfonation: The hydroxylated nonadecanol is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methanesulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonate group under basic conditions.
Major Products
Oxidation: Products may include nonadecanone or nonadecanoic acid.
Reduction: The primary product would be nonadecanol.
Substitution: Depending on the nucleophile, products could include nonadecanamine or nonadecanethiol.
科学研究应用
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester can undergo fission, releasing the alkyl group, which can then react with nucleophiles within biological systems. This reaction can lead to modifications of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
Nonadecanol: The parent compound, lacking the hydroxyl and methanesulfonate groups.
Methanesulfonates: Other methanesulfonate esters with different alkyl chains or functional groups.
Polyhydroxylated Alcohols: Compounds with multiple hydroxyl groups but different alkyl chains.
Uniqueness
1,2,4,5-Tetrahydroxynonadecan-3-yl methanesulfonate is unique due to its specific combination of hydroxyl groups and methanesulfonate ester. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1,2,4,5-tetrahydroxynonadecan-3-yl methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(22)19(24)20(18(23)16-21)27-28(2,25)26/h17-24H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGKQJJVWFSJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(CO)O)OS(=O)(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
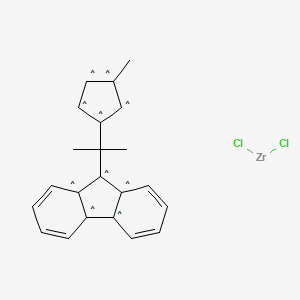
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)

![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)

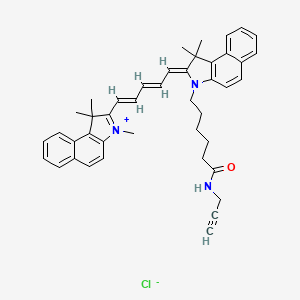
![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)
